![molecular formula C23H23N3O3 B2439530 (Z)-2-((1H-indol-3-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 1378263-07-0](/img/structure/B2439530.png)
(Z)-2-((1H-indol-3-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
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Description
(Z)-2-((1H-indol-3-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.
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Scientific Research Applications
PET Probe Development for Imaging PIM1 Enzyme
The compound has been explored for its potential in Positron Emission Tomography (PET) imaging. Gao et al. (2013) synthesized a variant of this compound, labeled with carbon-11, as a new potential PET probe for imaging the enzyme PIM1, a proviral integration site in moloney murine leukemia virus kinase 1 inhibitor. This research indicates the compound's relevance in medical imaging and diagnostics (Gao, Wang, Miller, & Zheng, 2013).
Synthesis and Fluorescence Properties
Research by Ma et al. (2013) on aurone derivatives, which include a structural component similar to the compound , delved into their synthesis and photophysical properties. These compounds exhibited strong yellow-green two-photon excited fluorescence, indicating potential applications in the field of fluorescence microscopy or photodynamic therapy (Ma, Sun, Cao, Chen, Liu, & Fang, 2013).
Cancer Research and Potential Anticancer Agents
In the domain of cancer research, the compound has shown promise. A study by Penthala et al. (2011) synthesized novel analogs of this compound and evaluated their cytotoxicity against a panel of 60 human tumor cell lines. This research highlights the potential use of the compound in developing new anticancer therapies (Penthala, Reddy Yerramreddy, & Crooks, 2011).
Synthesis and Binding Studies in DNA Interaction
A study by Clark et al. (1998) explored the synthesis of a related compound for potential use as a DNA ligand. This research could be crucial in understanding how such compounds interact with DNA, which is valuable in the field of genetics and drug design (Clark, Kelly, Martin, White, & Lobachevsky, 1998).
Antimicrobial Activity
Ashok et al. (2016) synthesized hybrid compounds containing a similar structural motif, evaluating their antimicrobial activity. The study showed promising activity against certain fungal and bacterial strains, suggesting potential applications in antimicrobial drug development (Ashok, Ziauddin, Lakshmi, & Sarasija, 2016).
properties
IUPAC Name |
(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-25-8-10-26(11-9-25)14-18-20(27)7-6-17-22(28)21(29-23(17)18)12-15-13-24-19-5-3-2-4-16(15)19/h2-7,12-13,24,27H,8-11,14H2,1H3/b21-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYCCMQBKCBXCH-MTJSOVHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CNC5=CC=CC=C54)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CNC5=CC=CC=C54)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((1H-indol-3-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one |
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